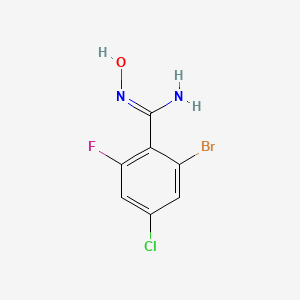
2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidamide typically involves multi-step organic reactions. One common method starts with the halogenation of a benzimidazole derivative. The process involves:
Halogenation: Introducing bromine, chlorine, and fluorine atoms into the benzimidazole ring. This can be achieved using reagents like bromine (Br2), chlorine (Cl2), and fluorine gas (F2) under controlled conditions.
Amidation: Converting the halogenated benzimidazole into the corresponding benzimidamide by reacting it with hydroxylamine (NH2OH) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form corresponding acids or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzimidamides, while oxidation can produce benzimidazole derivatives with different oxidation states.
Scientific Research Applications
2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique halogenation pattern makes it useful in the synthesis of advanced materials with specific electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can enhance binding affinity and specificity, while the hydroxybenzimidamide moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in biochemical assays and drug development.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-fluoroaniline: Similar in structure but lacks the hydroxybenzimidamide group.
4-Bromo-2-fluoroaniline: Contains bromine and fluorine but not chlorine or the hydroxybenzimidamide group.
2-Chloro-4-fluoro-6-nitroaniline: Contains chlorine and fluorine but has a nitro group instead of bromine and hydroxybenzimidamide.
Uniqueness
2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidamide is unique due to its specific combination of halogen atoms and the hydroxybenzimidamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H5BrClFN2O |
|---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H5BrClFN2O/c8-4-1-3(9)2-5(10)6(4)7(11)12-13/h1-2,13H,(H2,11,12) |
InChI Key |
CMSMEZIOUXCEIF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)/C(=N/O)/N)Br)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=NO)N)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















